molecular formula C11H10ClN3O2S B12927312 6-Chloro-2-(methanesulfonyl)-N-phenylpyrimidin-4-amine CAS No. 86627-02-3

6-Chloro-2-(methanesulfonyl)-N-phenylpyrimidin-4-amine

Cat. No.: B12927312
CAS No.: 86627-02-3
M. Wt: 283.73 g/mol
InChI Key: SWYVAWGNVRPFEE-UHFFFAOYSA-N
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Description

6-Chloro-2-(methylsulfonyl)-N-phenylpyrimidin-4-amine is a heterocyclic compound that contains a pyrimidine ring substituted with a chloro group at position 6, a methylsulfonyl group at position 2, and a phenylamine group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(methylsulfonyl)-N-phenylpyrimidin-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-chloro-4,6-dimethoxypyrimidine.

    Substitution Reaction: The chloro group at position 2 is substituted with a methylsulfonyl group using a suitable sulfonylating agent such as methylsulfonyl chloride in the presence of a base like triethylamine.

    Amination: The resulting intermediate undergoes nucleophilic substitution with aniline to introduce the phenylamine group at position 4.

Industrial Production Methods

In an industrial setting, the synthesis of 6-Chloro-2-(methylsulfonyl)-N-phenylpyrimidin-4-amine can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can also help in maintaining precise reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(methylsulfonyl)-N-phenylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Aniline or other nucleophiles in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of 6-Chloro-2-(methylsulfonyl)-N-phenylpyrimidin-4-sulfone.

    Reduction: Formation of 2-(methylsulfonyl)-N-phenylpyrimidin-4-amine.

    Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

6-Chloro-2-(methylsulfonyl)-N-phenylpyrimidin-4-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and inflammatory diseases.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in pathways involving pyrimidine metabolism.

    Materials Science: It is used in the development of novel materials with specific electronic properties.

    Industry: The compound is used in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(methylsulfonyl)-N-phenylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes involved in pyrimidine metabolism. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking the catalytic process. This inhibition can lead to the disruption of essential cellular processes, making the compound a potential therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-2-(methylsulfonyl)pyrimidin-4-amine: Lacks the phenyl group, making it less hydrophobic.

    2-(Methylsulfonyl)-N-phenylpyrimidin-4-amine: Lacks the chloro group, which may affect its reactivity.

    6-Chloro-N-phenylpyrimidin-4-amine: Lacks the methylsulfonyl group, affecting its solubility and reactivity.

Uniqueness

6-Chloro-2-(methylsulfonyl)-N-phenylpyrimidin-4-amine is unique due to the combination of its substituents, which confer specific chemical properties such as increased hydrophobicity, reactivity, and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

86627-02-3

Molecular Formula

C11H10ClN3O2S

Molecular Weight

283.73 g/mol

IUPAC Name

6-chloro-2-methylsulfonyl-N-phenylpyrimidin-4-amine

InChI

InChI=1S/C11H10ClN3O2S/c1-18(16,17)11-14-9(12)7-10(15-11)13-8-5-3-2-4-6-8/h2-7H,1H3,(H,13,14,15)

InChI Key

SWYVAWGNVRPFEE-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC(=CC(=N1)Cl)NC2=CC=CC=C2

Origin of Product

United States

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